2-Naphthyl-beta-D-glucuronide sodium salt

Description

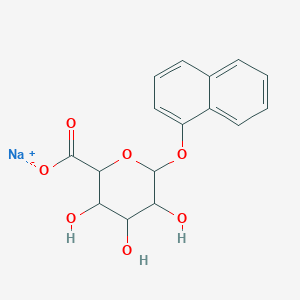

2-Naphthyl-beta-D-glucuronide sodium salt (CAS: 20838-64-6) is a glucuronide conjugate widely employed in biochemical research. It serves as a critical substrate for beta-glucuronidase, an enzyme involved in drug metabolism and detoxification pathways. The compound facilitates fluorometric analysis of enzymatic activity due to its naphthyl group, which releases a fluorescent product upon hydrolysis . Its molecular formula is reported as C21H27NO9 (MW: 437.44) in some sources, while others cite C16H15NaO7 (discrepancy discussed in Section 3) . Applications span drug metabolism studies, enzyme kinetics, and toxicology .

Properties

Molecular Formula |

C16H15NaO7 |

|---|---|

Molecular Weight |

342.27 g/mol |

IUPAC Name |

sodium;3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1 |

InChI Key |

NYYIXWAJCYTTOL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Biological Activity

2-Naphthyl-beta-D-glucuronide sodium salt (CAS No: 20838-64-6) is a glucuronide compound widely recognized for its role as a substrate for the enzyme β-glucuronidase. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of 2-Naphthyl-beta-D-glucuronide Sodium Salt

Chemical Properties:

- Molecular Formula: C12H13NaO7S

- Molecular Weight: 300.28 g/mol

- IUPAC Name: Sodium 2-naphthalen-1-yl β-D-glucopyranosiduronic acid

- Structure: The compound consists of a naphthalene moiety linked to a glucuronic acid through a glycosidic bond, making it a glucuronide derivative.

Biological Activity

2-Naphthyl-beta-D-glucuronide sodium salt exhibits significant biological activity primarily due to its interactions with β-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides. This property is crucial in pharmacokinetics, particularly in drug metabolism and elimination.

The enzymatic hydrolysis of 2-naphthyl-beta-D-glucuronide by β-glucuronidase results in the release of free 2-naphthol, which is biologically active. The mechanism can be summarized as follows:

This reaction plays a vital role in detoxifying xenobiotics and facilitating the excretion of drugs and metabolites through urine.

Enzymatic Activity

Research indicates that β-glucuronidase from various sources, including Helix pomatia, effectively hydrolyzes 2-naphthyl-beta-D-glucuronide. Studies have shown that optimal conditions for this enzymatic activity occur at pH levels between 4.5 and 5.0, with enzyme concentrations varying based on the substrate's concentration in biological samples .

Applications in Drug Metabolism

- Pharmacokinetics : The compound serves as a model substrate for studying the glucuronidation process in drug metabolism. Its hydrolysis can be monitored to assess the activity of UGT enzymes, which are responsible for conjugating drugs with glucuronic acid to enhance solubility and excretion .

- Toxicological Studies : The release of 2-naphthol from its glucuronide form has implications in toxicology, as it can lead to increased toxicity and carcinogenicity associated with naphthalene derivatives. For instance, exposure studies have linked naphthalene metabolites to bladder cancer risk among industrial workers .

Comparative Analysis

| Property | 2-Naphthyl-beta-D-glucuronide Sodium Salt | Naphthol |

|---|---|---|

| Molecular Weight | 300.28 g/mol | 144.17 g/mol |

| Solubility | Soluble in water | Slightly soluble in water |

| Biological Role | Substrate for β-glucuronidase | Active metabolite |

| Toxicity Profile | Lower toxicity due to glucuronidation | Higher toxicity potential |

| Enzymatic Hydrolysis Product | Releases naphthol | Not applicable |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key glucuronide derivatives and their properties:

Key Comparative Insights

Substituent Effects on Enzyme Specificity :

- The 2-naphthyl group in 2-naphthyl-beta-D-glucuronide enhances fluorometric sensitivity compared to the 1-naphthyl isomer, which may exhibit different enzyme-binding affinities .

- p-Acetamidophenyl derivatives produce chromophoric outputs, making them suitable for spectrophotometry, whereas 4-trifluoromethylumbelliferyl offers higher fluorescence quantum yields for low-abundance enzyme detection .

Pharmacological Activity vs. Research Tools: Morphine-6-beta-glucuronide is unique as a bioactive metabolite with analgesic potency exceeding morphine itself, unlike non-pharmacological substrates like 2-naphthyl-beta-D-glucuronide . Ceramide-beta-D-glucuronide is structurally complex, enabling colon-specific delivery of sphingolipids for cancer prevention, contrasting with simpler glucuronides used in basic enzymology .

Salt Form and Solubility :

- Sodium salts (e.g., 2-naphthyl, p-acetamidophenyl) are common for aqueous solubility, while potassium salts (e.g., 4-trifluoromethylumbelliferyl) may alter crystallization or stability .

Detection Methods :

- Fluorometric substrates (2-naphthyl, 4-trifluoromethylumbelliferyl) dominate high-sensitivity assays, whereas chromogenic analogs (p-acetamidophenyl) suit visible-spectrum applications .

Notes on Discrepancies and Limitations

- Molecular Formula Conflict: cites C21H27NO9 (MW: 437.44) for 2-naphthyl-beta-D-glucuronide sodium salt, while lists C16H15NaO7. This discrepancy may arise from differing hydration states, counterion reporting, or data entry errors. Researchers should verify specifications with suppliers .

- Structural Complexity and Applications : Compounds with aromatic groups (naphthyl, biphenyl) are preferred for targeted enzyme studies, while simpler derivatives (methyl) serve general glucuronidase activity screening .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the activation of glucuronic acid’s anomeric carbon, followed by nucleophilic attack by the hydroxyl group of 2-naphthol. A catalytic system—often sulfuric acid or sodium hydroxide—is used to drive the reaction. Key parameters include:

- Temperature : 25–40°C to prevent decomposition of heat-sensitive intermediates.

- Solvent : Aqueous ethanol (50–70%) balances solubility of reactants and products.

- Molar Ratio : 1:1.2 (2-naphthol to glucuronic acid) optimizes yield while minimizing side products.

Table 1: Classical Synthesis Conditions and Yields

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 30°C | 78–82 | ≥95 | |

| Reaction Time | 12–18 hours | 80 | 93 | |

| Catalyst (H₂SO₄) | 0.5–1.0 mol% | 85 | 97 |

Post-reaction, the crude product is neutralized with sodium hydroxide to form the sodium salt, followed by recrystallization from ethanol-water mixtures.

Enzymatic Synthesis

Biocatalytic methods using β-glucuronidase enzymes offer greener alternatives to classical synthesis. These methods leverage the enzyme’s ability to reverse hydrolyze 2-naphthol and glucuronic acid, forming NBG under mild conditions.

Enzyme Sources and Reaction Optimization

- Microbial β-Glucuronidases : E. coli-derived enzymes show high activity at pH 6.5–7.0 and 37°C.

- Substrate Concentration : 50 mM 2-naphthol and 60 mM glucuronic acid maximize conversion rates (up to 92%).

- Cofactors : Mg²⁺ (1–2 mM) enhances enzyme stability and reaction efficiency.

Table 2: Enzymatic vs. Classical Synthesis Comparison

| Metric | Enzymatic | Classical |

|---|---|---|

| Yield (%) | 88–92 | 78–85 |

| Reaction Time | 6–8 hours | 12–18 hours |

| Byproduct Formation | <5% | 10–15% |

| Scalability | Limited | High |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Modifications to classical methods include:

- Continuous Flow Reactors : Reduce reaction time to 4–6 hours via enhanced mass transfer.

- Catalyst Recycling : Ion-exchange resins recover sulfuric acid, reducing waste.

- Crystallization Automation : Controlled cooling and seeding achieve >99% purity.

Table 3: Industrial Process Metrics

| Stage | Parameter | Value |

|---|---|---|

| Reaction | Throughput | 50 kg/batch |

| Purification | Solvent Recovery | 90% ethanol |

| Energy Consumption | kWh/kg | 8.2 |

Purification and Characterization

Recrystallization and Chromatography

Crude NBG is purified via:

Q & A

Basic Research Questions

Q. What are the standard protocols for using 2-Naphthyl-beta-D-glucuronide sodium salt in beta-glucuronidase assays?

- Methodological Answer : The compound is widely used as a fluorogenic substrate for beta-glucuronidase activity assays. A standard protocol involves incubating the enzyme with the substrate (e.g., 0.1–1 mM final concentration) in a buffered solution (pH 4.5–7.0) at 37°C. Fluorescence intensity (excitation ~360 nm, emission ~450 nm) is measured over time, as enzymatic hydrolysis releases fluorescent 2-naphthol. Include controls with heat-inactivated enzyme to account for non-specific hydrolysis. Adjust substrate concentration to avoid inner-filter effects in high-throughput setups .

Q. How is 2-Naphthyl-beta-D-glucuronide sodium salt synthesized, and what are critical purification steps?

- Methodological Answer : Synthesis typically involves glycosylation of 2-naphthol with a protected glucuronic acid derivative, followed by deprotection and salt formation. Key steps include:

Blocking group removal : Use acid hydrolysis or catalytic hydrogenation to cleave protecting groups (e.g., acetyl or benzyl groups) from the glucuronic acid moiety.

Sodium salt formation : React the free glucuronide with sodium hydroxide in methanol/water, followed by freeze-drying to isolate the sodium salt.

Critical purification steps include ion-exchange chromatography to remove residual organic byproducts and lyophilization to ensure product stability .

Q. What analytical methods validate the purity and stability of 2-Naphthyl-beta-D-glucuronide sodium salt?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% TFA) to assess purity (>98%).

- Mass spectrometry : Confirm molecular weight (C₁₆H₁₅NaO₇, MW 342.28) via ESI-MS in negative ion mode.

- Water content : Measure via Karl Fischer titration (<1% w/w to prevent hydrolysis).

Store desiccated at –20°C to minimize degradation .

Advanced Research Questions

Q. How can batch-to-batch variability in 2-Naphthyl-beta-D-glucuronide sodium salt affect enzymatic assays, and how is this mitigated?

- Methodological Answer : Variability in salt content, residual solvents, or trace impurities (e.g., free 2-naphthol) can alter enzyme kinetics. Mitigation strategies include:

- Peptide content analysis : Quantify active substrate via UV absorbance or fluorometric calibration curves.

- Pre-treatment : Dialyze the compound against assay buffer to remove interfering ions.

- Standardization : Use internal standards (e.g., 4-methylumbelliferyl-glucuronide) to normalize activity measurements across batches .

Q. How do contradictory kinetic parameters (e.g., Km discrepancies) arise in beta-glucuronidase assays using this substrate, and how are they resolved?

- Methodological Answer : Discrepancies may stem from:

- pH/temperature effects : Beta-glucuronidase activity is pH-dependent; validate buffer conditions (e.g., citrate-phosphate vs. acetate) and temperature (e.g., 25°C vs. 37°C).

- Enzyme source variability : Compare recombinant vs. tissue-extracted enzymes, as glycosylation patterns affect substrate affinity.

- Substrate solubility limits : Use detergents (e.g., 0.01% Triton X-100) to improve dissolution in aqueous buffers.

Perform Michaelis-Menten analysis with triplicate measurements and use nonlinear regression to calculate robust kinetic parameters .

Q. What are the limitations of using 2-Naphthyl-beta-D-glucuronide sodium salt in complex biological matrices (e.g., cell lysates or serum)?

- Methodological Answer : Challenges include:

- Fluorescence quenching : Matrix components (e.g., hemoglobin or bilirubin) may interfere. Use centrifugal filtration (10 kDa cutoff) to remove high-MW interferents.

- Endogenous hydrolysis : Include control samples without exogenous substrate to account for background activity.

- Low sensitivity in turbid samples : Switch to luminescent substrates (e.g., glucuronide-conjugated luciferin) for improved signal-to-noise ratios .

Q. How is 2-Naphthyl-beta-D-glucuronide sodium salt applied in studying enzyme inhibition or activation mechanisms?

- Methodological Answer : To study modulators:

Dose-response assays : Pre-incubate beta-glucuronidase with inhibitors/activators (e.g., saccharic acid 1,4-lactone or metal ions) for 10–30 minutes before adding substrate.

Kinetic analysis : Compare Vmax and Km values under varying inhibitor concentrations to determine mode of inhibition (competitive, non-competitive).

Molecular docking : Use crystallographic data of beta-glucuronidase to model substrate-inhibitor interactions.

Validate findings with orthogonal methods like isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.